molecular formula C20H32N2O3 B5752965 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine

1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B5752965
M. Wt: 348.5 g/mol
InChI Key: KNFMHSHXNYZVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as CTMP, is a synthetic compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has gained attention in recent years due to its potential use in scientific research. CTMP has been shown to have a unique mechanism of action, which makes it an interesting candidate for further investigation.

Mechanism of Action

1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine exerts its pharmacological effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in an increase in cognitive function, motivation, and focus. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is responsible for cognitive function and decision-making. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to increase the levels of serotonin in the brain, which is responsible for mood regulation and emotional processing.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments include its unique mechanism of action, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine is also relatively easy to synthesize, which makes it a cost-effective option for researchers. The limitations of using 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments include the potential for abuse and addiction, as well as the lack of long-term safety data.

Future Directions

There are a number of future directions for research on 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine. One potential area of investigation is its potential as a treatment for cocaine addiction. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction. Another potential area of investigation is its potential as a treatment for ADHD and other related disorders. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a unique mechanism of action that involves the inhibition of dopamine and norepinephrine reuptake, which makes it a potential candidate for the treatment of these disorders. Finally, further research is needed to determine the long-term safety and efficacy of 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine in humans.

Synthesis Methods

1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,3,4-trimethoxybenzyl chloride with cyclohexylamine in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine is a complex process that requires a high level of expertise and specialized equipment.

Scientific Research Applications

1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been used in scientific research to investigate its potential as a treatment for various neurological and psychiatric disorders. It has been shown to have a unique mechanism of action that involves the inhibition of dopamine and norepinephrine reuptake, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.

properties

IUPAC Name

1-cyclohexyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-23-18-10-9-16(19(24-2)20(18)25-3)15-21-11-13-22(14-12-21)17-7-5-4-6-8-17/h9-10,17H,4-8,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFMHSHXNYZVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.